

Mass Spectrometry Fragmentation of (2-Bromo-4-chlorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-Bromo-4-chlorophenyl)methanol
Cat. No.:	B583050

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of **(2-Bromo-4-chlorophenyl)methanol**. The information herein is compiled from established fragmentation principles of halogenated aromatic compounds and benzyl alcohols, offering a foundational resource for the structural elucidation of this and related molecules in various scientific disciplines, including drug discovery and development.

Core Data Summary

The mass spectrum of **(2-Bromo-4-chlorophenyl)methanol** is characterized by a complex molecular ion region due to the isotopic distribution of bromine and chlorine. Subsequent fragmentation is driven by the lability of the benzylic alcohol group and the carbon-halogen bonds. The predicted key fragment ions are summarized below.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Fragmentation Pathway	Notes on Isotopic Pattern
220/222/224	$[C_7H_6BrClO]^{+}\bullet$	Molecular Ion ($M^{+\bullet}$)	The M, M+2, and M+4 peaks will appear due to the presence of $^{35}Cl/^{37}Cl$ and $^{79}Br/^{81}Br$ isotopes. The relative intensities will depend on the isotopic abundances.
202/204/206	$[C_7H_5BrCl]^{+}\bullet$	Loss of H_2O	A common fragmentation for alcohols, though may be of low intensity.
189/191/193	$[C_7H_6BrO]^{+}$ / $[C_7H_6ClO]^{+}$	Loss of Cl / Loss of Br	Loss of a halogen radical.
142/144	$[C_6H_4BrCl]^{+}$	Loss of CH_2OH	Alpha-cleavage with loss of the hydroxymethyl radical.
107	$[C_7H_6Cl]^{+}$	Loss of Br and OH	
77	$[C_6H_5]^{+}$	Phenyl cation	Formed through various pathways, including loss of halogens and the methanol group.

Predicted Fragmentation Pathways

The fragmentation of **(2-Bromo-4-chlorophenyl)methanol** under electron ionization is predicted to follow several key pathways, primarily dictated by the stability of the resulting cations and radical species.

- Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, $[C_7H_6BrClO]^{+}\bullet$. Due to the natural isotopic abundance of bromine ($^{79}Br \approx 50.7\%$, $^{81}Br \approx 49.3\%$) and chlorine ($^{35}Cl \approx 75.8\%$, $^{37}Cl \approx 24.2\%$), the molecular ion will appear as a cluster of peaks at m/z 220, 222, and 224.
- Alpha-Cleavage: A common fragmentation pathway for benzyl alcohols is the cleavage of the bond adjacent to the carbon bearing the hydroxyl group.^[1] In this case, cleavage of the C-C bond between the aromatic ring and the methanolic carbon would lead to the loss of a hydroxymethyl radical ($\bullet CH_2OH$), resulting in a substituted phenyl cation at m/z 142/144.
- Loss of Halogens: The carbon-halogen bonds can undergo homolytic cleavage.^[2] The loss of a bromine radical would yield a chlorobenzyl alcohol cation ($[M-Br]^{+}$) at m/z 142/144. Similarly, the loss of a chlorine radical would result in a bromobenzyl alcohol cation ($[M-Cl]^{+}$) at m/z 189/191.
- Dehydration: Alcohols can undergo dehydration, leading to the loss of a water molecule (H_2O).^[1] This would produce a fragment ion at $[M-18]^{+}\bullet$, corresponding to m/z 202/204/206.
- Formation of Substituted Tropylium-like Ions: Benzyl alcohols are known to rearrange to form stable tropylium ions.^[3] For substituted benzyl alcohols, analogous fragmentation can occur. The loss of a hydrogen atom from the molecular ion can lead to a stable oxonium ion, which can then undergo further rearrangements.
- Formation of Phenyl Cation: A prominent peak corresponding to the phenyl cation ($[C_6H_5]^{+}$) at m/z 77 is expected.^[4] This stable aromatic cation can be formed through the subsequent loss of substituents from various fragment ions.

Experimental Protocols

The mass spectrometry data for **(2-Bromo-4-chlorophenyl)methanol** can be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

Sample Preparation: A dilute solution of **(2-Bromo-4-chlorophenyl)methanol** in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

Gas Chromatography (GC) Method:

- Injector Temperature: 250 °C
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Oven Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

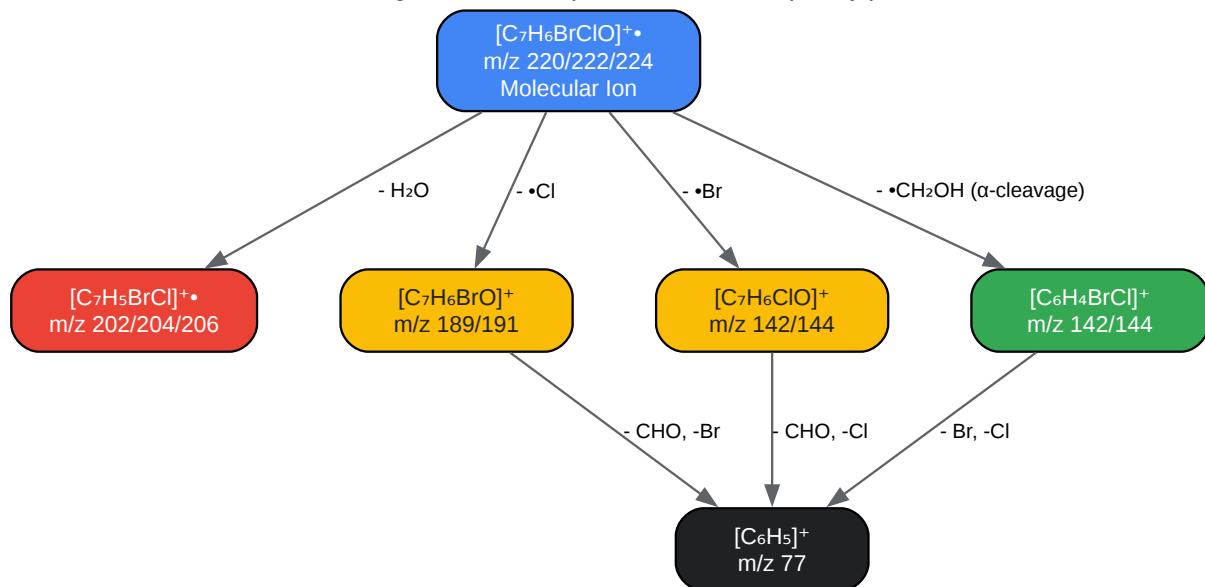
Mass Spectrometry (MS) Method:

- Ionization Mode: Electron Ionization (EI).[5]
- Ionization Energy: 70 eV.[6]
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-350.
- Scan Speed: 2 scans/second.

Visualization of Fragmentation Pathways

The following diagram illustrates the proposed primary fragmentation pathways of **(2-Bromo-4-chlorophenyl)methanol** under electron ionization.

Predicted Fragmentation of (2-Bromo-4-chlorophenyl)methanol

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Caption: Predicted EI fragmentation of **(2-Bromo-4-chlorophenyl)methanol**.

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